molecular formula C17H12BrNO2 B12496152 3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one

3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one

Cat. No.: B12496152
M. Wt: 342.2 g/mol
InChI Key: MHAVQTCKVTXADA-UHFFFAOYSA-N
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Description

3-(4-bromobenzoyl)-6-methylquinolin-4-ol is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromobenzoyl group attached to the quinoline ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzoyl)-6-methylquinolin-4-ol typically involves the reaction of 4-bromobenzoyl chloride with 6-methylquinolin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 3-(4-bromobenzoyl)-6-methylquinolin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzoyl)-6-methylquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromobenzoyl)-6-methylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzoyl)-6-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzoyl chloride: A precursor used in the synthesis of 3-(4-bromobenzoyl)-6-methylquinolin-4-ol.

    6-methylquinolin-4-ol: The quinoline derivative used as a starting material in the synthesis.

    Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl group.

Uniqueness

3-(4-bromobenzoyl)-6-methylquinolin-4-ol is unique due to its specific combination of a bromobenzoyl group and a quinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

3-(4-bromobenzoyl)-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)17(21)14(9-19-15)16(20)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,19,21)

InChI Key

MHAVQTCKVTXADA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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